Methyl Paraben-d4

Descripción general

Descripción

Methyl Paraben-d4, also known as Methyl 4-hydroxybenzoate-d4, is a deuterium-labeled compound. It is the deuterated form of Methyl Paraben, a widely used antimicrobial preservative in foods, pharmaceuticals, and cosmetics. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Mecanismo De Acción

Target of Action

Methyl Paraben-d4 primarily targets bacterial cells . It is used as an antimicrobial preservative in foods, agents, and cosmetics . The compound’s primary role is to prevent the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .

Mode of Action

The mechanism of action of this compound involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . On the molecular level, this compound is characterized by its alkyl hydroxybenzoate structure .

Biochemical Pathways

this compound affects various biochemical pathways. It has been found to increase histamine release and cell-mediated immunity . .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body . Acute toxicity studies have shown that this compound is practically non-toxic by both oral and parenteral administration in animals .

Result of Action

The result of this compound’s action is the prevention of bacterial growth in various products, thereby prolonging their shelf life . It’s important to note that this compound can act as an endocrine disruptor . Some reports suggest that it may play a role in the development of certain health conditions, although more research is needed in this area .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound can bioaccumulate in marine food chains . Furthermore, the presence of this compound in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl Paraben-d4 is synthesized by esterification of deuterated p-hydroxybenzoic acid with methanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure deuterated compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Methyl Paraben-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form p-hydroxybenzoic acid-d4.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

- p-Hydroxybenzoic acid-d4.

Reduction: Methyl 4-hydroxybenzyl alcohol-d4.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl Paraben-d4 is extensively used in scientific research due to its stability and deuterium labeling. Some of its applications include:

Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

Biology: Employed in cell culture studies to understand cellular uptake and metabolism.

Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

Industry: Used in quality control and formulation studies in the pharmaceutical and cosmetic industries

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl Paraben-d4

- Propyl Paraben-d4

- Butyl Paraben-d4

Comparison

Methyl Paraben-d4 is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways. Compared to its non-deuterated counterparts, it offers enhanced stability and reduced volatility, making it more suitable for long-term studies .

Actividad Biológica

Methyl Paraben-d4, a deuterated form of methyl paraben, is a widely used preservative in pharmaceuticals, cosmetics, and food products. This compound is known for its antimicrobial properties and is often employed to prevent the growth of bacteria and fungi. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

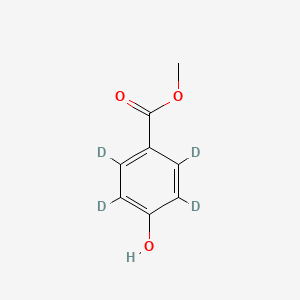

This compound (Chemical Formula: C8H8D4O3) is the deuterated analog of methyl paraben, where the hydrogen atoms are replaced by deuterium isotopes. This modification enhances its stability and allows for more precise tracking in biological studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of microorganisms. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency in different environments.

| Microorganism | MIC (mg/L) | Reference |

|---|---|---|

| Escherichia coli | 100 | |

| Staphylococcus aureus | 50 | |

| Candida albicans | 75 |

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of enzymatic activity. It interferes with the synthesis of essential cellular components, leading to cell death. Research indicates that it may also affect biofilm formation in certain pathogens, further enhancing its efficacy as a preservative.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Various studies have investigated its potential endocrine-disrupting effects and cytotoxicity.

- Endocrine Disruption : Some studies suggest that parabens can mimic estrogen in biological systems, raising concerns about their long-term exposure effects. However, this compound has shown lower estrogenic activity compared to other parabens due to its structural modifications.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits low cytotoxicity at concentrations typically used in consumer products. Cell viability assays indicate minimal adverse effects on human cell lines at relevant exposure levels.

Case Study 1: Cosmetic Application

A study evaluating the use of this compound in cosmetic formulations found that it effectively preserved products without significantly affecting skin irritation levels. Participants reported no adverse reactions over a 30-day period when using products containing this compound.

Case Study 2: Food Preservation

In food science, this compound was tested as a preservative for baked goods. Results indicated a significant extension of shelf life while maintaining product quality. The sensory evaluation showed no negative impact on taste or texture compared to control samples without preservatives.

Regulatory Status

This compound is generally recognized as safe (GRAS) by various regulatory agencies when used within specified limits. The U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established guidelines for its use in food and cosmetics, emphasizing the importance of monitoring exposure levels to mitigate potential risks.

Propiedades

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858080 | |

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-51-2 | |

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.